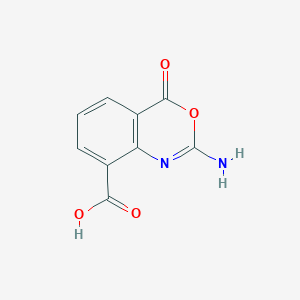

2-Amino-4-oxo-4H-3,1-benzoxazine-8-carboxylic acid

Description

2-Amino-4-oxo-4H-3,1-benzoxazine-8-carboxylic acid is a heterocyclic compound featuring a benzoxazine core substituted with amino, oxo, and carboxylic acid groups. The benzoxazine scaffold is notable for its fused aromatic and oxygen-containing heterocyclic structure, which confers unique physicochemical and biological properties.

Properties

CAS No. |

32360-46-6 |

|---|---|

Molecular Formula |

C9H6N2O4 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

2-amino-4-oxo-3,1-benzoxazine-8-carboxylic acid |

InChI |

InChI=1S/C9H6N2O4/c10-9-11-6-4(7(12)13)2-1-3-5(6)8(14)15-9/h1-3H,(H2,10,11)(H,12,13) |

InChI Key |

GQAOWRYZLXGYNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=C(OC2=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-4-oxo-4H-3,1-benzoxazine-8-carboxylic acid

Synthesis from Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) and its derivatives are key starting materials for benzoxazine-4-one synthesis, including this compound. The preparation typically involves cyclization reactions that form the benzoxazine ring by intramolecular nucleophilic attack of the amino group on an activated carboxyl or acyl intermediate.

Acylation of Anthranilic Acid with Acyl Chlorides or Anhydrides

Process: Anthranilic acid is reacted with an acyl chloride or carboxylic acid anhydride in the presence of a tertiary amine base such as pyridine. This reaction forms an amide intermediate which undergoes cyclodehydration to yield the benzoxazine-4-one ring system.

Conditions: The reaction is typically carried out at temperatures ranging from ambient to 100 °C, with stirring and sometimes under reflux.

Example: The reaction of isatoic anhydride (a cyclic carbamate derivative of anthranilic acid) with acetic anhydride in pyridine at 45-90 °C produces 2-methyl-4H-3,1-benzoxazine-4-one in yields up to 88.8% after purification (e.g., crystallization from cyclohexane).

Mechanism: The acylation step forms an amide intermediate, followed by intramolecular cyclization with loss of carbon dioxide to form the benzoxazine ring.

One-Pot Copper-Catalyzed Decarboxylative Coupling

Process: A copper(I) chloride catalyst mediates the decarboxylative amidation of anthranilic acid with α-keto acids under mild conditions, producing 2-substituted benzoxazin-4-ones.

Yields: Up to 87% yield reported, though electron-withdrawing substituents on anthranilic acid reduce yield (e.g., 51% with nitro group).

Mechanistic Insight: The reaction proceeds via formation of an amide intermediate, followed by decarboxylation and cyclization to the benzoxazine ring.

Advantages: Mild conditions and broad substrate scope including aryl, alkyl, and heteroaryl substituents.

Cyclodehydration via Cyanuric Chloride/DMF Activation

Microwave-Assisted Two-Step Synthesis

Method: Microwave irradiation accelerates the ring expansion and cyclization steps to produce benzoxazin-4-ones rapidly.

Advantages: Reduced reaction times compared to conventional heating; improved yields and product purity.

Application: Useful for synthesizing 2-amino-4H-1,3-benzoxazin-4-ones, structurally related to the target compound.

Pd-Catalyzed Intramolecular C-H Activation

Method: Palladium catalysis with silver oxide as oxidant enables selective intramolecular C-H activation and cyclization of N,N-difunctionalized anthranilic acids to form dihydrobenzoxazin-4-ones.

Mechanism: Formation of a silver carboxylate intermediate facilitates C(sp3)-H activation and ring closure.

Note: This method is more specialized, suitable for N-functionalized substrates rather than the parent 2-amino compound.

Synthesis via Reaction of 2-Aminophenol with Dimethyl Acetylenedicarboxylate (DMAD)

Process: 2-Aminophenol derivatives react with DMAD in methanol at low temperature to form methyl 2-oxo-2H-1,4-benzoxazin-3(4H)-ylidene)ethanoates, which can be further transformed to benzoxazine carboxylic acids.

Yields: Moderate to good yields (e.g., 67% for 3-methyl-1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c]oxazine-8-carboxylic acid).

Characterization: Products are confirmed by NMR, MS, and melting point analysis.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation of Anthranilic Acid | Anthranilic acid, acyl chloride | Pyridine | 45-100 °C, 1.5-8 h | Up to 88.8 | Classical, well-established route |

| CuCl-Catalyzed Decarboxylative Coupling | Anthranilic acid, α-keto acids | CuCl, DIPEA | Mild, ambient | Up to 87 | Mild, broad substrate scope |

| Cyanuric Chloride/DMF Cyclodehydration | N-Acylated anthranilic acid | Cyanuric chloride, DMF | Ambient | Up to 89 | Mild, avoids heating |

| Microwave-Assisted Synthesis | Anthranilic acid derivatives | Microwave irradiation | Short reaction time | Improved yields | Rapid synthesis |

| Pd-Catalyzed Intramolecular C-H Activation | N,N-Difunctionalized anthranilic acid | Pd catalyst, Ag2O | Moderate temperature | Not specified | Specialized for N-functionalized substrates |

| 2-Aminophenol + DMAD | 2-Aminophenol derivatives | DMAD | 0 °C to room temp | Moderate (ca. 67) | Leads to benzoxazine carboxylic acid derivatives |

Mechanistic Insights

The formation of this compound typically involves an initial amide bond formation between the amino group of anthranilic acid and an acylating agent.

Subsequent intramolecular cyclodehydration leads to ring closure, forming the benzoxazine-4-one core.

Electron-withdrawing substituents on the aromatic ring influence the reaction pathway and product distribution, often favoring dihydrobenzoxazine intermediates.

Transition metal catalysis (Cu, Pd) can facilitate decarboxylation and C-H activation steps, enhancing reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group at the 2nd position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinazolinone derivatives.

Reduction: Hydroxyl-substituted benzoxazine derivatives.

Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against human leukocyte elastase.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- involves its interaction with specific molecular targets. The compound can act as an acyl-enzyme inhibitor, binding to the active site of enzymes and preventing their activity . This inhibition is facilitated by the formation of hydrogen bonds and π-π interactions between the compound and the enzyme’s active site.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared to three structurally related molecules (Table 1):

Table 1: Structural Comparison

| Compound Name | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| 2-Amino-4-oxo-4H-3,1-benzoxazine-8-carboxylic acid | Benzoxazine | 2-Amino, 4-oxo, 8-carboxylic acid | Amino, ketone, carboxylic acid |

| 3-Methylflavone-8-carboxylic acid | Benzopyran (flavone) | 3-Methyl, 2-phenyl, 8-carboxylic acid | Methyl, phenyl, carboxylic acid |

| Flavoxate impurity A | Benzopyran | 3-Methyl, 2-phenyl, 4-oxo, 8-carboxylic acid | Methyl, phenyl, ketone, carboxylic acid |

| 8-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one | Benzoxazinone | 8-Amino, 2,4-dimethyl, 3-ketone | Amino, methyl, ketone |

Key Observations :

- Core Heterocycles : The benzoxazine core (target compound) differs from benzopyran (flavone derivatives) by replacing a pyran oxygen with a nitrogen, altering electron distribution and hydrogen-bonding capacity.

- Substituent Positions: The 8-carboxylic acid group is shared across all compounds, but the target compound’s 4-oxo and 2-amino groups contrast with the 4-oxo/3-methyl (flavone derivatives) or 8-amino/2,4-dimethyl (benzoxazinone) groups .

Physicochemical Properties

Limited data are available for direct comparison, but inferences can be made:

- Solubility : The trihydrate form of cephalosporin analogs () suggests improved aqueous solubility compared to anhydrous forms, a trait likely shared with the target compound due to its polar carboxylic acid group .

- Stability : Benzoxazines generally exhibit moderate stability under physiological conditions, whereas flavone derivatives (e.g., 3-Methylflavone-8-carboxylic acid) may degrade under UV exposure due to aromatic conjugation .

Biological Activity

2-Amino-4-oxo-4H-3,1-benzoxazine-8-carboxylic acid (CAS No. 32360-46-6) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzoxazine core, characterized by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 220.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 32360-46-6 |

Antitumor Activity

Research has shown that benzoxazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship studies indicated that certain analogs of benzoxazinones displayed potent cytotoxicity with IC50 values in the low micromolar range against P388 leukemia cells. Specifically, compounds related to 2-amino-4-oxo-benzoxazines were noted for their ability to alter cell cycle distribution and inhibit elastase activity, which is implicated in tumor progression .

Enzyme Inhibition

2-Amino-4-oxo-benzoxazine derivatives have been identified as potent inhibitors of serine proteases, including human leukocyte elastase. These compounds act as acyl-enzyme inhibitors, which can modulate inflammatory responses and potentially reduce tissue damage during inflammatory diseases . The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access.

The mechanism by which 2-amino-4-oxo-benzoxazine derivatives exert their biological effects includes:

- Enzyme Inhibition : By binding to serine proteases, these compounds prevent the enzymatic breakdown of extracellular matrix components, thereby inhibiting tumor metastasis and inflammation.

- Cell Cycle Modulation : Some analogs have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Metal Ion Interaction : Certain studies suggest that the cytotoxic effects may be enhanced in the presence of metal ions like Cu²⁺, which could facilitate DNA binding and subsequent cellular uptake .

Cytotoxicity Studies

A study evaluating various benzoxazinone derivatives demonstrated that specific modifications in their structure could enhance their cytotoxic properties against breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings are summarized in the table below:

| Compound | IC50 (μM) MCF-7 Cells | IC50 (μM) A549 Cells |

|---|---|---|

| 2-Amino-4-Oxo-Benzoxazine | 31 ± 5 | 17 ± 2 |

| Benzoxazine Derivative A | 9.9 | 8.9 |

| Control (Mitomycin-C) | 5 ± 2 | 4.5 |

These results indicate that structural modifications can lead to significant variations in biological activity, emphasizing the importance of structure in drug design .

Future Directions

The ongoing research into benzoxazine derivatives suggests potential applications in treating inflammatory diseases and various cancers. The exploration of their mechanism of action at a molecular level could lead to the development of more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 2-amino-4-oxo-4H-3,1-benzoxazine-8-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A robust approach involves coupling a benzoxazine precursor with a carboxylic acid moiety using carbodiimide-based reagents like EDCI and HOBt in dichloromethane. Reaction optimization includes monitoring reaction progress via TLC or HPLC and adjusting parameters such as temperature (ambient to 40°C) and stoichiometry (1.2–1.5 equivalents of coupling agents). Post-synthesis, purification via silica gel chromatography (gradient elution with hexane/ethyl acetate) yields >60% purity. Critical steps include Boc deprotection with TFA and neutralization with NaHCO₃ to isolate the final product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify key signals:

- Amino group : δ 6.8–7.2 ppm (broad singlet, exchangeable with D₂O).

- Carboxylic acid : δ 12.5–13.0 ppm (broad, pH-dependent).

- Benzoxazine ring protons : δ 7.3–8.1 ppm (aromatic multiplet).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 249.1).

- IR Spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H/O-H stretch) validate functional groups .

Q. What storage conditions ensure the compound’s stability for long-term studies?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials. Avoid exposure to moisture (use desiccants) and light. Stability studies show decomposition <5% over 12 months under these conditions. For aqueous solutions, lyophilize and reconstitute in anhydrous DMSO (≤1 mM) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Key interactions:

- Hydrogen bonding : Carboxylic acid with catalytic residues (e.g., Lys/Arg in active sites).

- π-Stacking : Benzoxazine ring with aromatic side chains (Phe/Tyr).

Validate predictions via mutagenesis or competitive binding assays (IC₅₀ shifts >2-fold indicate critical residues) .

Q. How should researchers address discrepancies in biological activity data across different assay systems?

- Methodological Answer :

- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), ionic strength, and reducing agents (DTT/TCEP) that may alter protonation states or redox sensitivity.

- Cell Permeability : Use Caco-2 assays or PAMPA to assess passive diffusion; poor permeability (<1 × 10⁻⁶ cm/s) may explain low activity in cell-based vs. enzymatic assays.

- Metabolite Interference : Conduct LC-MS/MS to identify degradation products (e.g., ring-opened metabolites) that may antagonize activity .

Q. What strategies are effective for impurity profiling during large-scale synthesis?

- Methodological Answer :

- HPLC-DAD/ELSD : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate impurities (e.g., unreacted starting materials, dimeric byproducts).

- Thresholds : Acceptable impurity levels ≤0.15% (ICH Q3A guidelines).

- Root-Cause Analysis : Track impurities to specific steps (e.g., incomplete Boc deprotection or side reactions during coupling). Adjust reaction time/temperature or introduce scavengers (e.g., thiols for quenching reactive intermediates) .

Q. How can the compound’solubility and bioavailability be improved without altering its core pharmacophore?

- Methodological Answer :

- Prodrug Design : Synthesize ester prodrugs (e.g., methyl or ethyl esters of the carboxylic acid) to enhance lipophilicity. Hydrolyze in vivo via esterases.

- Salt Formation : Prepare sodium or lysine salts to improve aqueous solubility (tested via shake-flask method in PBS pH 7.4).

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.